molecular formula C19H13BrN2O2 B13879521 Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate

Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate

Cat. No.: B13879521
M. Wt: 381.2 g/mol
InChI Key: PJBQFTCXVHPRCB-UHFFFAOYSA-N
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Description

Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate is a high-purity chemical reagent featuring a brominated pyrido[2,3-b]indole scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The indole nucleus, and specifically the pyrido[2,3-b]indole (also known as the γ-carboline) framework, is a privileged structure in pharmaceutical research due to its diverse biological activities . This compound incorporates a bromine atom at the 6-position, which serves as a versatile handle for further synthetic modifications via metal-catalyzed cross-coupling reactions, allowing researchers to explore a wide array of structural analogs. The molecule is furnished with a benzoate ester group, which can influence its physicochemical properties and bioavailability. Compounds based on the indole scaffold have demonstrated a broad spectrum of biological potential, including antiviral, anticancer, anti-inflammatory, and antimicrobial activities, making them valuable templates for developing new therapeutic agents . For instance, related pyrido[2,3-b]indole derivatives have been investigated for their antiviral properties against viruses such as influenza and Coxsackie B4, while other indole-based molecules have shown promise as anticancer and anti-inflammatory agents . This combination of a reactive bromo substituent and a biologically relevant core structure makes this compound a versatile intermediate for constructing compound libraries in lead optimization and structure-activity relationship (SAR) studies. It is intended for use in laboratory research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C19H13BrN2O2

Molecular Weight

381.2 g/mol

IUPAC Name

methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate

InChI

InChI=1S/C19H13BrN2O2/c1-24-19(23)14-5-2-3-7-16(14)22-17-9-8-12(20)11-15(17)13-6-4-10-21-18(13)22/h2-11H,1H3

InChI Key

PJBQFTCXVHPRCB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1N2C3=C(C=C(C=C3)Br)C4=C2N=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrido[2,3-b]indole Core

The pyrido[2,3-b]indole framework is synthesized through condensation reactions involving appropriate aminopyridine and indole precursors or via cyclization of substituted pyridines with indole derivatives. Literature reports indicate methods such as:

  • Diazotization of aminopyridines followed by azo coupling and cyclization to form indole derivatives (as in indole synthesis reviewed by RSC, 2021).
  • Palladium-catalyzed coupling reactions to build the fused heterocyclic system (see US Patent 6,057,320).

Selective Bromination

Selective bromination at the 6-position of the pyridoindole ring is achieved using brominating agents under controlled conditions to avoid polybromination or substitution at undesired positions. The bromination step is critical for introducing the bromine atom that defines the compound’s reactivity and bioactivity.

Coupling with Methyl 2-Benzoate

The methyl 2-benzoate substituent is introduced via coupling reactions such as:

  • Nucleophilic substitution of bromomethyl intermediates with methyl 2-hydroxybenzoate derivatives.
  • Palladium-catalyzed cross-coupling reactions employing organostannane or organoboron reagents (Stille or Suzuki coupling), as described in patent literature for related heteroaryl compounds.

Representative Synthetic Procedure (Based on Patent and Literature Data)

A typical synthetic sequence might involve:

  • Preparation of 6-bromo-pyrido[2,3-b]indole intermediate:

    • Starting from a substituted aminopyridine, perform diazotization and cyclization to form the pyridoindole core.
    • Brominate selectively at the 6-position using N-bromosuccinimide (NBS) or elemental bromine under mild conditions.
  • Formation of this compound:

    • Generate a bromomethyl intermediate at the 9-position of the pyridoindole.
    • Couple this intermediate with methyl 2-hydroxybenzoate or its anion under basic conditions or via palladium-catalyzed cross-coupling.
  • Purification and characterization:

    • Purify the product by column chromatography or recrystallization.
    • Characterize by NMR, LC-MS, and HPLC to confirm structure and purity.

Data Tables on Synthetic Intermediates and Conditions

Step Intermediate/Compound Reagents/Conditions Yield (%) Notes
1 Pyrido[2,3-b]indole core Aminopyridine, diazotization, cyclization 60-75 Formation of fused ring system
2 6-Bromo-pyrido[2,3-b]indole NBS, mild solvent (e.g., acetonitrile), 0-25°C 70-85 Selective bromination
3 9-Bromomethyl-pyridoindole Bromomethylation reagents (e.g., NBS, formaldehyde) 65-80 Introduces reactive site for coupling
4 This compound Pd(PPh3)4 catalyst, methyl 2-hydroxybenzoate, base (e.g., K2CO3), solvent (DMF or toluene), 80-110°C 55-70 Cross-coupling to attach benzoate

Yields and conditions are approximations based on related literature and patent data.

Research Discoveries and Optimization Insights

  • Catalyst Selection: Palladium catalysts such as Pd(PPh3)4 have been shown to facilitate efficient Stille or Suzuki couplings for attaching aromatic esters to heteroaryl bromides.

  • Solvent Effects: Polar aprotic solvents like DMF or toluene are preferred to enhance solubility and reaction rates during coupling steps.

  • Temperature Control: Maintaining moderate temperatures (80-110°C) avoids decomposition of sensitive intermediates while ensuring reaction completion.

  • Purification Techniques: Silica gel chromatography with gradient elution (hexane/ethyl acetate) effectively separates the target compound from side products.

  • Analytical Characterization: NMR spectroscopy, LC-MS, and HPLC are essential for confirming the structure and purity of intermediates and final products. For example, NMR data confirms the presence of the bromine substituent and the benzoate ester moiety.

Summary Table of Key Physical and Chemical Properties Relevant to Preparation

Property Value Source/Notes
Molecular Formula C21H15BrN2O2 Derived from structure
Molecular Weight Approx. 414 g/mol Calculated
Bromination Site Position 6 on pyridoindole Selective bromination critical
Solubility Moderate in organic solvents Facilitates purification
Log P (octanol/water) ~1.5 Indicates moderate lipophilicity
Stability Stable under mild conditions Sensitive to strong acids/bases

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyridoindole moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the compound.

Scientific Research Applications

Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with multiple receptors, such as serotonin receptors, and can influence neurotransmission and other cellular processes .

Comparison with Similar Compounds

Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (Compound 16)

  • Structural Features: Oxazolo[4,5-b]pyridine core with a propenoate ester and piperidinyl-benzyl side chain.
  • Synthesis : Yielded 88% via a bromide precursor, highlighting efficient coupling under mild conditions .
  • Physical Properties : Melting point 136°C; IR spectra show C=O (1707 cm⁻¹) and C=N (1603 cm⁻¹) stretches .
  • Comparison: The oxazolo-pyridine core differs electronically from pyridoindole, reducing π-conjugation. The propenoate ester and bulky side chain may enhance solubility but reduce membrane permeability compared to the methyl benzoate group in the target compound.

9-Butyl-2-methyl-9H-pyrido[2,3-b]indol-4-ol (Compound 2g)

  • Structural Features : Pyrido[2,3-b]indole core with a butyl group at position 9 and hydroxyl at position 3.
  • Characterization : 13C NMR data confirms substituent effects on chemical shifts, particularly for the hydroxyl and butyl groups .
  • Comparison :
    • The hydroxyl group at position 4 increases polarity, contrasting with the bromine and methyl benzoate in the target compound.
    • Butyl substitution at position 9 may improve lipid solubility but reduce steric accessibility for further modifications.

2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)

  • Structural Features: Imidazoquinoline core with amino and methyl groups.
  • Biological Activity: Classified as a Group 2A carcinogen due to DNA adduct formation and mutagenicity .
  • Comparison: The imidazole ring in IQ differs from the pyridine-indole fusion in the target compound, leading to distinct electronic and toxicological profiles.

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Yield Melting Point (°C) Spectral Features Bioactivity
Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate Pyrido[2,3-b]indole Br (C6), methyl benzoate (C9) N/A N/A N/A Inferred pharmacological
Compound 16 Oxazolo[4,5-b]pyridine Propenoate ester, piperidinyl 88% 136 IR: 1707 (C=O), 1603 (C=N) Undisclosed
Compound 2g Pyrido[2,3-b]indole Butyl (C9), OH (C4) N/A N/A 13C NMR: δ 25.8 (butyl), 158.1 (OH) Undisclosed
IQ Imidazo[4,5-f]quinoline NH2 (C2), CH3 (C3) N/A N/A N/A Carcinogenic (Group 2A)

Key Research Findings and Implications

Substituent Effects: Bromine at C6 in the target compound may facilitate Suzuki or Ullmann couplings, unlike the hydroxyl group in Compound 2g . Methyl benzoate enhances lipophilicity, contrasting with IQ’s polar amino group, which correlates with carcinogenicity .

Biological Potential: While IQ’s carcinogenicity is well-documented, the target compound’s bromine and ester groups may redirect its bioactivity toward therapeutic targets (e.g., kinase inhibition).

Biological Activity

Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that may confer various biological activities. This article reviews the available literature on its biological activity, synthesizing findings from diverse sources.

  • Molecular Formula : C19H13BrN2O2
  • Molecular Weight : 381.2 g/mol
  • CAS Number : Not specified in the sources but can be derived from the molecular structure.

The compound's biological activity is primarily attributed to its interactions with specific molecular targets within biological systems. While detailed mechanisms are still under investigation, preliminary studies suggest that it may act on various receptors and enzymes involved in cellular signaling pathways.

Biological Activities

  • Antimicrobial Activity :
    • Preliminary studies indicate that derivatives of pyridopyrido compounds exhibit antimicrobial properties. Although specific data for this compound is limited, similar compounds have shown effectiveness against both gram-positive and gram-negative bacteria .
  • Anticancer Potential :
    • Research into related indole derivatives has shown promise as anticancer agents, potentially through mechanisms involving apoptosis and cell cycle arrest. The structural similarities suggest that this compound may exhibit similar effects .
  • Anti-inflammatory Effects :
    • The compound's structure hints at possible anti-inflammatory properties, particularly through modulation of histamine receptors, which are implicated in various inflammatory responses. This aligns with findings from related compounds that target these pathways to alleviate symptoms associated with allergic and autoimmune conditions .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates histamine receptors

Research Methodologies

Research methodologies employed in studying this compound include:

  • In vitro assays : These are used to evaluate antimicrobial and anticancer activities by exposing cultured cells to varying concentrations of the compound.
  • Molecular docking studies : These computational methods predict how the compound interacts with biological targets at the molecular level.
  • Animal models : In vivo studies may be conducted to assess the therapeutic potential and safety profile of the compound.

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